molecular formula C21H15ClN2O3S B3926311 3-chloro-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide

3-chloro-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide

Cat. No. B3926311
M. Wt: 410.9 g/mol
InChI Key: OBKMVUWGRUDBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide is a chemical compound used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide is not fully understood. However, it has been suggested that it exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis through the activation of caspases. Its anti-inflammatory effects may be due to the inhibition of NF-κB signaling pathway and the reduction of pro-inflammatory cytokines. Its neuroprotective effects may be attributed to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate various biochemical and physiological processes in cells. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, reduce the production of pro-inflammatory cytokines, and scavenge free radicals to reduce oxidative stress. It has also been shown to have potential neuroprotective effects by reducing inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide in lab experiments is its potential therapeutic applications in various diseases. It has shown promising anti-cancer, anti-inflammatory, and neuroprotective effects. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the study of 3-chloro-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore its potential applications in other diseases such as cardiovascular and metabolic disorders. Additionally, studies could focus on optimizing its pharmacokinetic properties to improve its bioavailability and reduce potential toxicity. Finally, further preclinical and clinical studies are needed to evaluate its safety and efficacy as a therapeutic agent.

Scientific Research Applications

3-chloro-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has shown anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. It also has potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-chloro-N-(dibenzofuran-3-ylcarbamothioyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c1-26-18-9-6-12(10-16(18)22)20(25)24-21(28)23-13-7-8-15-14-4-2-3-5-17(14)27-19(15)11-13/h2-11H,1H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKMVUWGRUDBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide
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3-chloro-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide

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